Ethyl 3,4-diethoxyphenylacetate
Description
Ethyl 3,4-diethoxyphenylacetate is an organic ester characterized by a phenylacetate backbone substituted with ethoxy groups at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₁₄H₂₀O₄, with a molecular weight of 252.30 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry. The ethoxy substituents enhance lipophilicity, which may influence bioavailability and metabolic stability in drug candidates derived from this compound.
Properties
Molecular Formula |
C14H20O4 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
ethyl 2-(3,4-diethoxyphenyl)acetate |
InChI |
InChI=1S/C14H20O4/c1-4-16-12-8-7-11(9-13(12)17-5-2)10-14(15)18-6-3/h7-9H,4-6,10H2,1-3H3 |
InChI Key |
WUWYVNHCEGEOGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)OCC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3,4-Dichloro-2-(Difluoromethoxy)phenylacetate (CAS 1807178-53-5)
- Structure : Chlorine (3,4-positions) and difluoromethoxy (2-position) substituents.
- Molecular Formula : C₁₁H₁₀Cl₂F₂O₃.
- Key Differences: Electronegative Cl and F substituents increase polarity and reactivity, making this compound suitable for electrophilic substitution reactions. Potential use in agrochemicals or fluorinated drug intermediates, unlike the ethoxy-dominated parent compound .
Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)
- Structure : Contains a β-ketoester group (C=O adjacent to the ester).
- Molecular Formula : C₁₂H₁₄O₃.
- Key Differences: The β-keto group enables keto-enol tautomerism, facilitating its role in acetoacetic ester synthesis (e.g., alkylation reactions). Used in synthesizing heterocycles and fine chemicals, diverging from the non-keto analogs like this compound .
Ethyl 3,5-Dichloro-4-Fluorophenylacetate (CAS 877397-67-6)
- Structure : Halogenated (3,5-Cl; 4-F) phenylacetate.
- Molecular Formula : C₁₀H₉Cl₂FO₂.
- Key Differences :
Substituent Position and Functional Group Impact
Ethyl 2-(3,4-Dimethoxyphenyl)acetate (CAS 4670-10-4)
- Structure : Methoxy (3,4-positions) instead of ethoxy.
- Molecular Formula : C₁₂H₁₆O₄.
- Similarity score of 0.90 to this compound highlights structural parallels but distinct electronic profiles .
Ethyl 3,5-Diiodo-4-(4-Methoxyphenoxy)phenylacetate (CAS 85828-82-6)
- Structure: Bulky iodine (3,5-positions) and methoxyphenoxy (4-position) groups.
- Molecular Formula : C₁₇H₁₅I₂O₄.
- Key Differences: Iodine’s high atomic weight and radio-opacity make this compound a candidate for contrast agents in imaging. The 4-methoxyphenoxy group introduces steric hindrance, reducing enzymatic degradation compared to simpler ethoxy analogs .
Table: Comparative Analysis of this compound and Analogs
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